1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by its unique structure, which includes a dihydropyridine ring, a carboxamide group, and two aromatic rings with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the dihydropyridine intermediate with an appropriate amine under suitable conditions.
Substitution reactions: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions to introduce the desired substituents, such as methyl and nitro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of nitro groups.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 1-[(2,5-dimethylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of substituents on the aromatic rings and the dihydropyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14-4-5-15(2)18(10-14)13-24-12-17(6-9-21(24)26)22(27)23-20-8-7-19(25(28)29)11-16(20)3/h4-12H,13H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATOXMSGIGLMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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